molecular formula C19H28N2OS2 B2511509 3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034444-06-7

3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2511509
CAS No.: 2034444-06-7
M. Wt: 364.57
InChI Key: YUPMFXIKMZFOLK-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. It has shown promising results in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Scientific Research Applications

Antisecretory Activity and Ulcer Agents

Research involving compounds similar to "3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide" has shown potential in the development of antiulcer agents. For instance, compounds with piperidinomethyl phenoxy propyl and tetrazolylthio moieties have demonstrated significant gastric acid antisecretory activity in rats, suggesting their utility in treating conditions requiring the reduction of gastric acid secretion (Ueda et al., 1991).

Analgesic and Neuroleptic Activities

Another study highlighted the synthesis and evaluation of N-butyrophenone prodine-like compounds, which showed a combination of analgesic and neuroleptic activities. This research suggests potential applications in the development of compounds that can simultaneously address pain and psychotic symptoms (Iorio et al., 1987).

Antimycobacterial Activity

The development of antimicrobial agents is another potential application. A study on spiro-piperidin-4-ones reported an atom economic and stereoselective synthesis method with significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating the compound's potential as an antimycobacterial agent (Kumar et al., 2008).

Aromatase Inhibition for Cancer Treatment

Compounds with 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones have been evaluated as inhibitors of estrogen biosynthesis, showing promise as treatments for hormone-dependent breast cancer. This highlights the potential application in developing new therapies for breast cancer through aromatase inhibition (Hartmann & Batzl, 1986).

Alzheimer’s Disease Drug Candidates

Research into N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole for Alzheimer's disease treatment has shown potential drug candidates that inhibit acetylcholinesterase enzyme activity, suggesting applications in neurodegenerative disease research (Rehman et al., 2018).

Properties

IUPAC Name

3-phenylsulfanyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2OS2/c22-19(9-13-24-18-4-2-1-3-5-18)20-14-16-6-10-21(11-7-16)17-8-12-23-15-17/h1-5,16-17H,6-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPMFXIKMZFOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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